1,4-dimethyl 2-[(3-methanesulfonamidoquinoxalin-2-yl)amino]benzene-1,4-dicarboxylate
Description
1,4-Dimethyl 2-[(3-methanesulfonamidoquinoxalin-2-yl)amino]benzene-1,4-dicarboxylate is a synthetic organic compound featuring a central benzene-1,4-dicarboxylate backbone. Key structural attributes include:
- Methyl ester groups at positions 1 and 4.
- A methanesulfonamido-substituted quinoxaline moiety at position 2, linked via an amino group.
Properties
IUPAC Name |
dimethyl 2-[[3-(methanesulfonamido)quinoxalin-2-yl]amino]benzene-1,4-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O6S/c1-28-18(24)11-8-9-12(19(25)29-2)15(10-11)22-16-17(23-30(3,26)27)21-14-7-5-4-6-13(14)20-16/h4-10H,1-3H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNSNRVYLDGDOFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-dimethyl 2-[(3-methanesulfonamidoquinoxalin-2-yl)amino]benzene-1,4-dicarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the quinoxaline core, followed by the introduction of the methanesulfonamido group and the dimethyl benzene dicarboxylate moiety. Common reagents used in these reactions include various amines, sulfonyl chlorides, and carboxylic acid derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes that can be optimized for cost-effectiveness and efficiency. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce waste .
Chemical Reactions Analysis
Types of Reactions
1,4-dimethyl 2-[(3-methanesulfonamidoquinoxalin-2-yl)amino]benzene-1,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce new functional groups like alkyl or aryl groups .
Scientific Research Applications
1,4-dimethyl 2-[(3-methanesulfonamidoquinoxalin-2-yl)amino]benzene-1,4-dicarboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties .
Mechanism of Action
The mechanism of action of 1,4-dimethyl 2-[(3-methanesulfonamidoquinoxalin-2-yl)amino]benzene-1,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
*Calculated based on molecular formula.
Key Observations:
Substituent Electronic Effects: The methanesulfonamidoquinoxaline group in the target compound introduces both sulfonamide (electron-withdrawing) and quinoxaline (aromatic, π-stacking capable) characteristics, likely enhancing receptor-binding specificity compared to simpler sulfonamides (e.g., ). Fluorosulfonyl derivatives (e.g., ) exhibit stronger electrophilicity, making them reactive intermediates but less stable under physiological conditions.
Carbamoylamino substituents () prioritize hydrogen bonding over π-interactions, favoring solubility in polar solvents.
Physicochemical Properties
- Solubility: The target compound’s quinoxaline and sulfonamide groups likely confer moderate aqueous solubility, balancing hydrophilic (sulfonamide) and hydrophobic (quinoxaline) traits. Phenylsulfonamido derivatives () are more lipophilic, favoring organic solvents.
- Stability :
- Fluorosulfonyl groups () may hydrolyze under basic or aqueous conditions, limiting utility in biological systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
